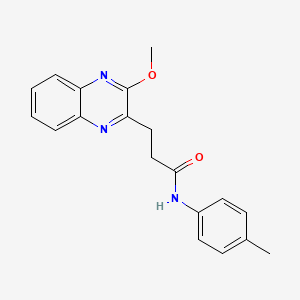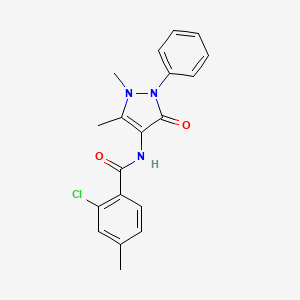
3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide, also known as XJP-1, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. XJP-1 belongs to the class of quinoxaline derivatives, which have been extensively studied for their various biological activities.
作用機序
The mechanism of action of 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has also been found to activate the p38 MAPK pathway, which is involved in the regulation of inflammation. In addition, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to modulate the activity of various enzymes, including caspases and matrix metalloproteinases, which are involved in apoptosis and tissue remodeling, respectively.
Biochemical and Physiological Effects:
3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease state. In cancer cells, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been found to induce apoptosis and cell cycle arrest, leading to decreased cell growth and proliferation. In addition, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In inflammation, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been found to suppress the production of pro-inflammatory cytokines, leading to decreased inflammation and tissue damage. Furthermore, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders.
実験室実験の利点と制限
3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for its target molecules. In addition, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has some limitations, including its poor solubility in water and its potential for off-target effects. Furthermore, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for the research on 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide, including further studies on its mechanism of action and its potential therapeutic applications in various diseases. In cancer research, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide could be further investigated for its potential as a chemotherapeutic agent, either alone or in combination with other drugs. In inflammation, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide could be studied for its potential as a treatment for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide could be investigated for its potential as a neuroprotective agent in various neurological disorders, such as multiple sclerosis and Huntington's disease.
合成法
The synthesis of 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide involves a multi-step process that starts with the reaction of 2-chloro-3-nitropyridine with 2-aminophenol to form 2-(2-nitrophenyl)pyridin-3-amine. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to form 3-(4-methylphenyl)-2-(2-nitrophenyl)quinoxaline. Finally, the nitro group is reduced to an amino group using hydrogen gas in the presence of a catalyst to yield 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide.
科学的研究の応用
3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been investigated for its neuroprotective properties, as it has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-(3-methoxyquinoxalin-2-yl)-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-7-9-14(10-8-13)20-18(23)12-11-17-19(24-2)22-16-6-4-3-5-15(16)21-17/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRPPHSQVFTGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=NC3=CC=CC=C3N=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5315543.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5315558.png)
![2-[4-(4-methoxyphenyl)butanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5315577.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5315583.png)
![4-(2-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5315589.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315594.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5315597.png)
![ethyl 1-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B5315608.png)

![8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5315628.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-pyridinyloxy)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5315636.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315639.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B5315648.png)
![isopropyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5315655.png)